A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH)
A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-His(Trt)-OH, a critical building block in synthetic peptide chemistry. We will delve into its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols and workflow visualizations to support advanced research and development.
Core Concepts: Structure and Function
H-His(Trt)-OH, systematically named (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid, is a derivative of the amino acid L-histidine.[1][2] Its defining feature is the trityl (Trt) group, a bulky triphenylmethyl substituent, attached to the imidazole side chain's nitrogen atom. This protection strategy is fundamental in peptide synthesis for several reasons:
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Prevention of Side Reactions: The imidazole side chain of histidine is nucleophilic and can participate in undesirable side reactions during peptide coupling, such as acylation. The trityl group sterically hinders and electronically deactivates the imidazole ring, preventing these reactions.[3]
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Suppression of Racemization: Histidine is particularly susceptible to racemization (conversion from the L- to the D-enantiomer) during the activation step of peptide coupling.[3][4] While not eliminating the risk entirely, side-chain protection with a bulky group like trityl is a key strategy to minimize this epimerization.
The trityl group is classified as an acid-labile protecting group, meaning it can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. This compatibility makes its N-α-Fmoc protected form, Fmoc-His(Trt)-OH, exceptionally useful in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.
Physicochemical Properties
The properties of H-His(Trt)-OH are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| CAS Number | 35146-32-8 | |
| Molecular Formula | C25H23N3O2 | |
| Molecular Weight | 397.47 g/mol | |
| Appearance | White to off-white solid powder | |
| Melting Point | 210 °C | |
| Solubility | Good solubility in water; also soluble in organic solvents. | |
| IUPAC Name | (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid |
Application in Solid-Phase Peptide Synthesis (SPPS)
H-His(Trt)-OH is primarily used in its N-α-Fmoc protected form, Fmoc-His(Trt)-OH, for incorporation into a growing peptide chain during SPPS. The workflow involves sequential steps of deprotection, activation, and coupling.
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: Coupling of Fmoc-His(Trt)-OH in Automated SPPS
This protocol describes a typical coupling cycle for incorporating a histidine residue using Fmoc-His(Trt)-OH on an automated peptide synthesizer.
Materials:
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Fmoc-protected peptide-resin
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Fmoc-His(Trt)-OH
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Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
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Activating Agent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or equivalent.
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Base: N,N-Diisopropylethylamine (DIPEA)
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Solvent: DMF
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Washing Solvent: DMF
Methodology:
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Fmoc Deprotection: The resin-bound peptide is treated with the deprotection solution (20% piperidine in DMF) for a specified period (e.g., 5-10 minutes) to remove the N-terminal Fmoc group from the growing peptide chain. This step is typically repeated once.
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Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc adducts.
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Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH (e.g., 3-5 equivalents relative to resin loading) is pre-dissolved in DMF. The activating agent (e.g., HBTU, ~3-5 eq.) and a base (e.g., DIPEA, ~6-10 eq.) are added to the amino acid solution. To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can be included. The mixture is allowed to pre-activate for several minutes.
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Coupling: The activated Fmoc-His(Trt)-OH solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
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Washing: Following the coupling reaction, the resin is extensively washed with DMF to remove excess reagents and soluble byproducts.
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Cycle Repetition: The process is repeated for the subsequent amino acids in the peptide sequence.
Protocol 2: Synthesis of Trt-His(Trt)-OH
For context, the following is a summarized laboratory method for the direct preparation of N,Nim-ditritylhistidine (Trt-His(Trt)-OH), which illustrates the tritylation process.
Materials:
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L-histidine
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Triphenylmethyl chloride (Trityl chloride, TrCl)
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Anhydrous zinc chloride (ZnCl2)
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Triethylamine (TEA)
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Acetonitrile (MeCN)
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Citric acid
Methodology:
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Reaction Setup: Histidine (1.3 mmol) is added to a solution of triphenylmethyl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL). The mixture is stirred at 30-35°C.
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Basification: After the initial reaction (approx. 10 minutes), triethylamine (5.2 mmol) is added rapidly, resulting in a clear solution.
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Precipitation: The solution is stirred for 15 minutes and then poured into 200 mL of water under vigorous stirring.
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pH Adjustment & Isolation: The pH of the aqueous mixture is adjusted to 3-4 with citric acid to induce precipitation. The resulting suspension is stirred for another 15 minutes.
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Purification: The solid is collected by filtration and washed with water. The crude product is then dissolved in acetonitrile, leading to the precipitation of a crystalline solid, which is filtered and washed with MeCN to yield the final product.
Key Considerations and Challenges
While the trityl group is highly effective, researchers must be aware of potential challenges:
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Racemization: Despite protection, histidine remains one of the most prone amino acids to racemization during synthesis. The choice of coupling reagents, activation time, and temperature are critical parameters that must be carefully controlled to minimize the formation of the D-His diastereomer.
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Incomplete Deprotection: Incomplete removal of the Trt group during the final cleavage step can lead to impurities that are difficult to separate from the target peptide.
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Steric Hindrance: The bulkiness of the trityl group can sometimes slow down coupling kinetics, potentially requiring longer reaction times or double-coupling protocols for difficult sequences.
Conclusion
H-His(Trt)-OH, and more commonly its N-α-Fmoc derivative, is an indispensable tool in modern peptide chemistry. The trityl protecting group provides robust shielding for the reactive imidazole side chain, effectively preventing side reactions and mitigating the inherent risk of racemization. A thorough understanding of its properties and careful optimization of coupling protocols are paramount to achieving high-purity, complex peptides for therapeutic and research applications.
